molecular formula C12H24O3Si B042968 (E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester CAS No. 94844-37-8

(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester

Cat. No.: B042968
CAS No.: 94844-37-8
M. Wt: 244.4 g/mol
InChI Key: BVEFNOUDBPFBQH-CMDGGOBGSA-N
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Description

Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butenoate ester. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then esterified to form the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: LDA, organolithium compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound can be employed in the modification of biomolecules for various studies.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate involves the reactivity of the TBDMS protecting group. The TBDMS group can be selectively cleaved under acidic or basic conditions, revealing the underlying functional group for further reactions. This selective cleavage is facilitated by the formation of a strong Si-F bond when treated with fluoride ions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyloxyacetaldehyde
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 4-((tert-butyldimethylsilyl)oxy)methyl)aniline

Uniqueness

Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate is unique due to its combination of a butenoate ester and a TBDMS protecting group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

94844-37-8

Molecular Formula

C12H24O3Si

Molecular Weight

244.4 g/mol

IUPAC Name

ethyl (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-enoate

InChI

InChI=1S/C12H24O3Si/c1-7-14-11(13)9-8-10-15-16(5,6)12(2,3)4/h8-9H,7,10H2,1-6H3/b9-8+

InChI Key

BVEFNOUDBPFBQH-CMDGGOBGSA-N

SMILES

CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C

Isomeric SMILES

CCOC(=O)/C=C/CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C

Synonyms

Ethyl (E)-4-[(tert-Butyldimethylsilyl)oxy]but-2-enoate;  (2E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester

Origin of Product

United States

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